Welcome to the BenchChem Online Store!
molecular formula C9H11N3O B8310857 3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine

3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine

Cat. No. B8310857
M. Wt: 177.20 g/mol
InChI Key: ODMAAIYYPOLMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05977365

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 5.00 g of 2-hydroxymethyl-7-methyl-3H-imidazo[4,5-b]pyridine, 1.34 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 2.0 ml of methyl iodide and 120 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 10:1 by volume as the eluent, to give 4.4 g of the title compound, melting at >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:12][C:6]2=[N:7][CH:8]=[CH:9][C:10]([CH3:11])=[C:5]2[N:4]=1.[H-].[Na+].[CH3:15]I>CN(C)C=O>[CH3:15][N:12]1[C:6]2=[N:7][CH:8]=[CH:9][C:10]([CH3:11])=[C:5]2[N:4]=[C:3]1[CH2:2][OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC1=NC=2C(=NC=CC2C)N1
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=2C1=NC=CC2C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.